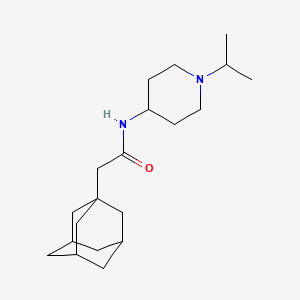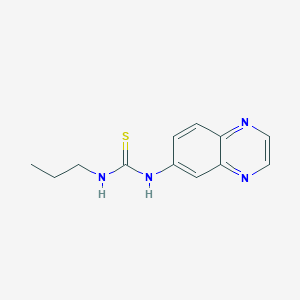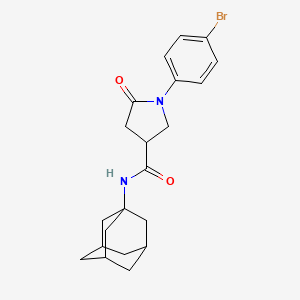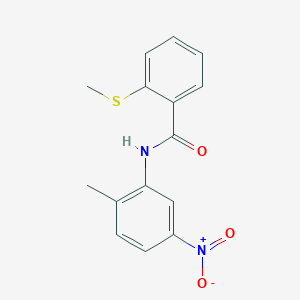![molecular formula C19H16ClN5O4 B4982301 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)
8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline is a chemical compound with potential applications in scientific research. This compound is known for its pharmacological effects, and it has been studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, including the serotonin and dopamine systems. This compound has been shown to selectively inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating pain pathways in the brain. Additionally, this compound has been found to have anxiolytic effects by reducing anxiety-like behaviors in animal models.
実験室実験の利点と制限
The advantages of using 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline in lab experiments include its high purity, good yields, and well-established synthesis method. However, this compound has limitations in terms of its stability and solubility. It is important to store this compound in a dry and cool place to prevent degradation, and it may require the use of organic solvents for dissolution.
将来の方向性
There are several future directions for the study of 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline. One potential direction is to investigate its potential use in the treatment of various diseases, including depression, anxiety disorders, and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, the development of new synthesis methods and modifications to the existing compound may lead to improved properties and potential applications.
In conclusion, this compound has potential applications in scientific research, particularly in the study of pharmacological effects on various biological systems. The synthesis method of this compound is well-established, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential applications of this compound and its effects on various biological systems.
合成法
The synthesis of 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline can be achieved by various methods. One of the most commonly used methods is the reaction of 5-nitroanthranilic acid with 1-bromo-4-(2-chloro-6-nitrophenyl)piperazine under appropriate reaction conditions. The reaction yields the desired compound in good yields and high purity.
科学的研究の応用
8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline has potential applications in scientific research. It has been studied for its pharmacological effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. This compound has been found to have anti-inflammatory, analgesic, and anxiolytic effects, and it has been studied for its potential use in the treatment of various diseases.
特性
IUPAC Name |
8-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O4/c20-14-4-1-5-17(25(28)29)19(14)23-11-9-22(10-12-23)16-7-6-15(24(26)27)13-3-2-8-21-18(13)16/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAICSUBQIXNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C4=C(C=CC=C4Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4982240.png)


![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)

![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)

![5-(2-furylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)

![N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4982306.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4982317.png)
![1-methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4982324.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982326.png)
